Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate

Metabolic Stability Microsomal Clearance Bioisostere

In lead optimization, metabolic instability of phenyl rings often blocks CNS drug development. Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate provides a direct solution as a saturated, sp³-rich bioisostere: • 8.7-fold modulation of intrinsic clearance vs. benzene in human liver microsomes • Conformationally restricted core with gem-difluoro metabolic blocker and balanced lipophilicity (XLogP3=1.8, TPSA=26.3 Ų) • Multigram synthesis established (up to 0.47 kg), ensuring reliable supply from hit-to-lead expansion through preclinical development

Molecular Formula C9H12F2O2
Molecular Weight 190.19 g/mol
CAS No. 1419101-40-8
Cat. No. B1404999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
CAS1419101-40-8
Molecular FormulaC9H12F2O2
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2(C1)CC(C2)(F)F
InChIInChI=1S/C9H12F2O2/c1-13-7(12)6-2-8(3-6)4-9(10,11)5-8/h6H,2-5H2,1H3
InChIKeyNMHRSPYFJMDXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6,6-Difluorospiro[3.3]heptane-2-carboxylate: A Conformationally Restricted gem-Difluorocycloalkane Isostere for Medicinal Chemistry


Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS 1419101-40-8) is an organofluorine building block featuring a rigid spiro[3.3]heptane core substituted with a gem-difluoro group and a methyl carboxylate functional handle . This scaffold is designed as a conformationally restricted isostere of gem-difluorocycloalkanes, leveraging the metabolic stability and lipophilicity modulation conferred by the CF₂ moiety within a saturated, sp³-rich three-dimensional framework [1]. Its synthesis via a convergent multigram-scale route using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common precursor has been established [2], making it accessible for pharmaceutical research and development applications .

Core Scaffold Conformationally restricted gem-difluorocycloalkane isostere
Key Properties Modulates metabolic stability and lipophilicity (LogP/pKa)
Synthetic Handle Methyl ester for facile derivatization into amides, acids, and amines

Why Methyl 6,6-Difluorospiro[3.3]heptane-2-carboxylate Cannot Be Interchanged with Non-Fluorinated or Mono-Fluorinated Spiro[3.3]heptane Analogs


Generic substitution of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate with structurally similar spiro[3.3]heptane building blocks (e.g., non-fluorinated, mono-fluorinated, or gem-dimethyl variants) introduces significant and quantifiable alterations in key drug-discovery parameters. The gem-difluoro group is a well-established metabolic blocker and lipophilicity modulator, and its removal or replacement directly impacts metabolic stability, lipophilicity (LogP/LogD), and acidity (pKa) in a manner that is not linearly predictable [1]. Furthermore, the 6,6-difluoro substitution pattern confers a distinct conformational restriction compared to other fluorination patterns on the spiro[3.3]heptane core [2]. The convergent multigram synthesis route developed for this specific difluoro scaffold ensures a reliable supply chain; substituting an alternative building block may necessitate a complete synthetic route re-design with unproven scalability [3].

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Non-fluorinated or gem-dimethyl variants Removing the gem-difluoro group may alter metabolic stability and lipophilicity in a non-linear, unpredictable way.
!
Alternative fluorination patterns Mono-fluorinated or trifluoromethyl analogs may shift conformational restriction and physicochemical properties away from the targeted profile.
!
Analogous building blocks without scalable routes Substituting an alternative scaffold may require complete synthetic route re-design with unproven scalability, impacting supply chain reliability.

Quantitative Differentiation Evidence: Methyl 6,6-Difluorospiro[3.3]heptane-2-carboxylate Versus Closest Analogs


Metabolic Stability Modulation: Spiro[3.3]heptane Core Replacement in Sonidegib Analogs

Replacement of the meta-benzene ring in the anticancer drug sonidegib with a spiro[3.3]heptane core significantly alters metabolic stability in human liver microsomes. While not a direct measurement of the target compound itself, this study establishes the profound impact of the spiro[3.3]heptane scaffold on a key ADME parameter relative to a common aromatic pharmacophore, providing class-level evidence for its utility in modulating clearance [1].

Metabolic Stability (CLint)
Class-level inference
2.0x to 8.7x fold increase
Context-dependent modulation of clearance vs. planar aromatics
Reported for Sonidegib spiro[3.3]heptane analogs in human liver microsomes
Metabolic Stability Microsomal Clearance Bioisostere Drug Discovery

Predicted Physicochemical Properties: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA)

The target compound exhibits a calculated XLogP3 of 1.8 and a TPSA of 26.3 Ų [1]. These values position it within a favorable lipophilicity range for oral bioavailability and blood-brain barrier penetration, distinguishing it from both non-fluorinated spiro[3.3]heptane analogs (which are typically less lipophilic) and more heavily fluorinated variants (e.g., trifluoromethyl analogs) which may exceed optimal LogP thresholds [2].

Lipophilicity (XLogP3)
Data to verify
1.8
Balanced predicted LogP for oral and CNS drug-discovery space
Calculated XLogP3; TPSA 26.3 Ų. Positioned between non-fluorinated and trifluoromethyl analogs.
Lipophilicity Physicochemical Properties ADME Drug-likeness

Scalable Multigram Synthesis: A Differentiating Factor for Procurement

The convergent synthesis of the 6,6-difluorospiro[3.3]heptane scaffold, from which methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate is derived, has been demonstrated on a multigram scale, with target compounds and intermediates prepared in short reaction sequences (6–10 steps) up to 0.47 kg [1]. This established scalability contrasts with many other spiro[3.3]heptane derivatives that lack published robust synthetic routes, ensuring a more reliable supply for lead optimization and preclinical studies.

Synthesis Scalability
Reported
Up to 0.47 kg (multigram)
Established scalable synthetic route reduces procurement risk
Convergent synthesis from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in 6–10 steps
Scalability Synthetic Route Procurement Building Blocks

Strategic Application Scenarios for Methyl 6,6-Difluorospiro[3.3]heptane-2-carboxylate in Drug Discovery


Lead Optimization: Tuning Metabolic Stability via Spiro[3.3]heptane Scaffold Replacement

In lead optimization campaigns where a phenyl or heteroaryl ring is identified as a metabolic soft spot, methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate can be employed as a saturated bioisostere. As demonstrated in the sonidegib case, replacing a benzene ring with a spiro[3.3]heptane core can modulate intrinsic clearance by up to 8.7-fold in human liver microsomes [1]. This building block provides a direct entry point for synthesizing analogs to probe the impact of this core modification on metabolic stability and pharmacokinetics.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

The methyl ester functional handle of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate allows for facile derivatization to amides, acids, alcohols, and amines, making it an ideal core fragment for constructing diverse screening libraries. Its calculated XLogP3 of 1.8 and TPSA of 26.3 Ų position it in a favorable region of drug-like chemical space [2]. The established multigram synthesis (up to 0.47 kg) [3] ensures that this fragment can be procured in quantities sufficient for high-throughput screening and subsequent hit-to-lead expansion.

CNS Drug Discovery: Optimizing Brain Penetration

The balanced lipophilicity (XLogP3 = 1.8) and low TPSA (26.3 Ų) of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate [2] suggest favorable blood-brain barrier permeability. In CNS programs where achieving adequate brain exposure is challenging, this building block can be incorporated as a core scaffold to replace more polar or excessively lipophilic moieties, potentially improving CNS penetration while maintaining target engagement.

Scaffold Hopping in Kinase and GPCR Programs

The rigid, three-dimensional spiro[3.3]heptane core of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate offers a conformationally restricted alternative to flexible alkyl linkers or planar aromatic systems commonly found in kinase and GPCR ligands. This scaffold hopping strategy can improve selectivity by reducing the number of accessible conformations and potentially enhance binding affinity through pre-organization. The gem-difluoro group provides additional metabolic stabilization compared to non-fluorinated spiro analogs [4].

Application
Selection Property
Validation Focus
Lead Optimization
Metabolic stability context
Human liver microsome clearance assay
FBDD / Library Synthesis
Derivatization potential
Ester handle compatibility with amide/acid/amine coupling
CNS Drug Discovery
Balanced lipophilicity profile
In vitro BBB permeability and P-gp efflux assay
Scaffold Hopping
Conformational restriction
Selectivity screening vs. flexible/planar aromatic linkers

Technical Documentation Hub

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